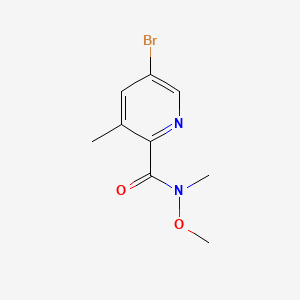

5-Bromo-N-methoxy-N,3-dimethylpicolinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Bromo-N-methoxy-N,3-dimethylpicolinamide is a halogenated heterocyclic compound with the molecular formula C9H11BrN2O3. It is known for its unique structural features, which include a bromine atom attached to a pyridine ring and a methoxy group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-methoxy-N,3-dimethylpicolinamide typically involves the bromination of a picolinamide derivative. One common method includes the reaction of 5-bromo-2-methoxypyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Análisis De Reacciones Químicas

Types of Reactions

5-Bromo-N-methoxy-N,3-dimethylpicolinamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction: Reagents like hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted picolinamide derivatives, while coupling reactions can produce biaryl compounds .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has indicated that compounds similar to 5-Bromo-N-methoxy-N,3-dimethylpicolinamide exhibit significant antimicrobial properties. For instance, studies have shown that analogues can inhibit the growth of Mycobacterium tuberculosis, with some derivatives demonstrating low minimum inhibitory concentrations (MICs) . This suggests potential applications in treating drug-resistant tuberculosis.

Neurological Disorders

The compound has been investigated for its therapeutic effects on various central nervous system disorders. According to patent literature, it may be beneficial in treating conditions such as schizophrenia, depression, bipolar disorder, and neurodegenerative diseases like Alzheimer's and Parkinson's disease . The mechanisms underlying these effects are thought to involve modulation of neurotransmitter systems.

Cancer Treatment

Emerging studies highlight the potential of this compound as an anti-cancer agent. It has been suggested that this compound can enhance the efficacy of existing chemotherapeutic agents by inhibiting ribonucleotide reductase (RNR), an enzyme critical for DNA synthesis in cancer cells . The combination of this compound with other antitumor agents has shown promising results in preclinical models.

Synthetic Routes

The synthesis of this compound typically involves multi-step chemical reactions starting from readily available precursors. The following table summarizes key synthetic methods:

| Step | Reaction Type | Key Reagents | Yield |

|---|---|---|---|

| 1 | Bromination | Bromine | Variable |

| 2 | Methoxylation | Methanol + Acid Catalyst | Moderate |

| 3 | Amide Formation | Dimethylamine + Coupling Agent | High |

These synthetic pathways are crucial for producing the compound in sufficient quantities for research purposes .

Case Study 1: Antitubercular Activity

In a study evaluating various pyridyl analogues for their antitubercular activity, one derivative of this compound demonstrated MIC values comparable to established treatments. This highlights the compound's potential as a lead structure for developing new antimycobacterial drugs .

Case Study 2: Neuropharmacology

Another investigation focused on the neuropharmacological properties of picolinamide derivatives revealed that compounds structurally related to this compound could significantly reduce symptoms in animal models of anxiety and depression. This suggests a mechanism involving serotonin receptor modulation .

Mecanismo De Acción

The mechanism of action of 5-Bromo-N-methoxy-N,3-dimethylpicolinamide involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its binding affinity and reactivity. The compound may inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activities. The exact molecular pathways involved depend on the specific biological context and target enzymes .

Comparación Con Compuestos Similares

Similar Compounds

- 5-Bromo-N,3-dimethoxy-N-methylpicolinamide

- 5-Bromo-2-methoxy-N’- (3-nitrobenzylidene)benzohydrazide

- 3-Bromo-N,N-dimethylbenzamide

- 3-Bromo-N,N-dimethylbenzenesulphonamide

Uniqueness

5-Bromo-N-methoxy-N,3-dimethylpicolinamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both a bromine atom and a methoxy group enhances its reactivity and potential for diverse applications in synthetic and medicinal chemistry .

Actividad Biológica

5-Bromo-N-methoxy-N,3-dimethylpicolinamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, antimicrobial properties, and its role as a building block in drug design.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom and a methoxy group attached to a picolinamide structure. This unique substitution pattern contributes to its reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves the bromination of a derivative of picolinamide. A common method includes the reaction of 5-bromo-2-methoxypyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in the presence of potassium carbonate (K2CO3) and dimethyl sulfoxide (DMSO) at elevated temperatures.

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibition properties. The mechanism involves binding to specific enzymes' active sites, thereby inhibiting their catalytic activities. This characteristic makes it a candidate for further exploration in drug development aimed at targeting specific diseases.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity , particularly against Gram-positive bacteria. For instance, studies have shown that derivatives of similar structures exhibit significant antibacterial effects, suggesting that this compound may possess comparable properties .

Antiproliferative Activity

In vitro studies have assessed the antiproliferative effects of related compounds on various cancer cell lines. For example, compounds with similar structural motifs have shown IC50 values in the low micromolar range against breast cancer cell lines (MCF-7), indicating potential therapeutic applications .

Table 1: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Significant inhibition observed | |

| Antimicrobial | Effective against Gram-positive bacteria | |

| Antiproliferative | IC50 = 1.2 - 5.3 µM against MCF-7 |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The bromine atom and methoxy group enhance its binding affinity, which is crucial for its inhibitory effects on enzymes and potential anticancer activity .

Comparison with Similar Compounds

This compound can be compared with other compounds such as:

- 5-Bromo-N,3-dimethoxy-N-methylpicolinamide : Similar structure but different substitution pattern.

- 3-Bromo-N,N-dimethylbenzamide : Exhibits different biological properties due to structural variations.

These comparisons highlight the uniqueness of this compound in terms of its chemical reactivity and biological potential.

Propiedades

IUPAC Name |

5-bromo-N-methoxy-N,3-dimethylpyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O2/c1-6-4-7(10)5-11-8(6)9(13)12(2)14-3/h4-5H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQCNTQDJDARJAQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1C(=O)N(C)OC)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.